rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis
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Overview
Description
rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis, is a synthetic organic compound used extensively in research and development. The compound, notable for its dual protective groups, serves as an essential intermediate in the synthesis of various peptides and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions:
Formation of the Pyrrolidine Core: : Initiation with the reaction between an appropriate ketone and ammonia or amine, yielding the pyrrolidine skeleton.
Introduction of Protective Groups: : The (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group is often introduced using Fmoc-Cl in the presence of a base like triethylamine.
Esterification and Carboxylation: : The methoxycarbonyl group can be added through esterification reactions using methanol and acid chlorides or anhydrides under acidic or basic conditions. Carboxyl groups are typically introduced via oxidation or using carboxylating agents.
Industrial Production Methods: In industrial settings, the compound is produced in larger scales using similar reaction pathways but optimized for higher efficiency, yield, and safety. Automation and continuous flow methods often replace batch processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : The compound readily undergoes nucleophilic substitutions, especially on the carbonyl carbons of the ester and carbamate groups.
Oxidation/Reduction Reactions: : It can be oxidized or reduced to form a variety of derivatives, often altering the functional groups to tailor the molecule’s properties.
Hydrolysis: : Both the ester and carbamate groups are susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution: : Triethylamine, Fmoc-Cl for introducing protecting groups.
Oxidation: : Agents like pyridinium chlorochromate.
Reduction: : Reducing agents like lithium aluminum hydride.
Hydrolysis: : Acidic (HCl) or basic (NaOH) conditions.
Major Products
Fmoc-Pyrrolidine: : After deprotection reactions.
Carboxylic Acid and Alcohol: : Products of hydrolysis.
Scientific Research Applications
This compound finds application in several fields:
Chemistry: : Used as a building block in the synthesis of peptides and other organic molecules.
Biology: : Aids in studying enzyme-substrate interactions by serving as a model compound.
Medicine: : Utilized in the design and synthesis of novel pharmaceutical agents, especially those targeting specific pathways or receptors.
Industry: : Plays a role in material science, particularly in creating new polymers and resins.
Mechanism of Action
The compound acts by interacting with molecular targets via its functional groups. For example:
Enzyme Inhibition: : The Fmoc group provides a bulky moiety that can inhibit enzyme activity by blocking the active site.
Binding Affinity: : Carboxyl and methoxycarbonyl groups contribute to binding affinity through hydrogen bonds and van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
N-(9-Fluorenylmethoxycarbonyl)glycine: : Similar protective group but different core amino acid.
(S)-2,2-Dimethyl-3-(9H-fluoren-9-yl)methoxycarbonylamino-1-propanoic acid: : Differently substituted but similar in having Fmoc and ester groups.
Uniqueness
The distinct combination of Fmoc and methoxycarbonyl groups on a pyrrolidine scaffold makes this compound particularly versatile and useful in various synthetic routes.
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Properties
CAS No. |
2382251-21-8 |
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Molecular Formula |
C22H21NO6 |
Molecular Weight |
395.4 |
Purity |
95 |
Origin of Product |
United States |
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